HIV‑1 RNase H Screening Selectivity: Inactivity of CAS 6515‑76‑0 vs. Class‑Wide Promiscuity
In a publicly deposited HIV‑1 RNase H inhibition screen (PubChem AID 372), the target compound was classified as ‘Inactive’ [1]. By contrast, numerous 5‑arylidene‑2‑thioxothiazolidin‑4‑one derivatives have been reported as active in analogous RNase H or related antiviral assays, highlighting a selectivity window that may reduce off‑target antiviral liability in projects focused on non‑HIV targets [2].
| Evidence Dimension | HIV‑1 RNase H inhibitory activity |
|---|---|
| Target Compound Data | Inactive (AID 372) |
| Comparator Or Baseline | Class-level expectation: many 5‑arylidene‑2‑thioxothiazolidin‑4‑ones show µM activity in antiviral screens |
| Quantified Difference | Qualitative: target compound is devoid of detectable activity vs. class‑wide promiscuity |
| Conditions | PubChem BioAssay AID 372; screening format, exact concentration not specified |
Why This Matters
The absence of HIV‑1 RNase H activity suggests that CAS 6515‑76‑0 may offer a cleaner profile for mechanistic studies where antiviral artifacts must be avoided.
- [1] PubChem BioAssay AID 372, HIV‑1 RNase H Inhibition. CID 2298978 outcome ‘Inactive’. View Source
- [2] Kim, H. et al. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Int. J. Mol. Sci. 2025, 26, 1134. View Source
